molecular formula C9H13NOS B12315147 2-(Pentan-3-yl)-1,3-thiazole-5-carbaldehyde

2-(Pentan-3-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B12315147
M. Wt: 183.27 g/mol
InChI Key: RCNUZGQGYPXBAW-UHFFFAOYSA-N
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Description

2-(Pentan-3-yl)-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a pentan-3-yl group attached to the second position of the thiazole ring and an aldehyde group at the fifth position. Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentan-3-yl)-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, the reaction might proceed as follows:

    Starting Materials: α-Haloketone (e.g., 3-chloropentan-2-one) and thioamide (e.g., thiourea).

    Reaction Conditions: The reaction is typically carried out in an alcoholic solvent such as ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, continuous flow reactors, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-3-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: 2-(Pentan-3-yl)-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-(Pentan-3-yl)-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazoles depending on the electrophile used.

Scientific Research Applications

2-(Pentan-3-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Pentan-3-yl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Pentan-3-yl)-1,3-thiazole-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.

    2-(Pentan-3-yl)-1,3-thiazole-5-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.

    2-(Pentan-3-yl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.

Uniqueness

2-(Pentan-3-yl)-1,3-thiazole-5-carbaldehyde is unique due to the specific positioning of the pentan-3-yl group and the aldehyde group, which can influence its reactivity and biological activity. The presence of the aldehyde group makes it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2-pentan-3-yl-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C9H13NOS/c1-3-7(4-2)9-10-5-8(6-11)12-9/h5-7H,3-4H2,1-2H3

InChI Key

RCNUZGQGYPXBAW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NC=C(S1)C=O

Origin of Product

United States

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